![molecular formula C6H5N3S B1315146 1H-Imidazo[4,5-C]pyridine-2(3H)-thione CAS No. 7239-81-8](/img/structure/B1315146.png)

1H-Imidazo[4,5-C]pyridine-2(3H)-thione

Übersicht

Beschreibung

1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a type of imidazo[4,5-b]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[4,5-b]pyridines have been used in medicinal chemistry due to their potent biological activities .

Synthesis Analysis

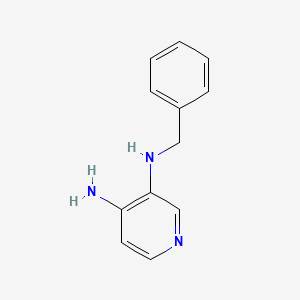

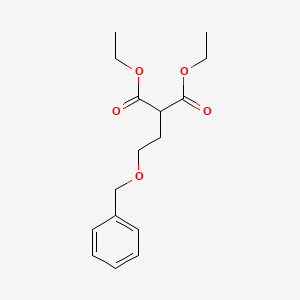

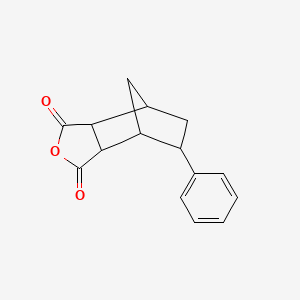

The synthesis of 5H-imidazo[4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The structure of imidazo[4,5-b]pyridines is highly stable, where the presence of an intramolecular hydrogen bond (IHB) seems to have a crucial role in the stability of luminescence . The –NH– group of imidazo-pyridine formed H-bond with Asp1526, while both hydroxyls of catechol formed H-bond with Asp1279 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their structure. For instance, the relatively large Stokes Shift observed for B2 (around 175 nm) may be attributed to the stability of the B2 geometry and the strength of its IHB .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its derivatives have been studied extensively for their unique chemical properties and synthesis processes. For instance, the synthesis of 1H-imidazo[4,5-b and 4,5-c]pyridine-2(3H)-thiones and their reactivity with various alkyl halides have been investigated, highlighting their potential in chemical synthesis and molecular modifications (Brown, Danckwerts, Grigg, & Iwai, 1979). Another study focused on the structural and vibrational properties of these compounds, using density functional theory and X-ray diffraction to understand their molecular structure (Lorenc et al., 2008).

Antimicrobial and Antiviral Activities

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. A study conducted by Dayakar, Jeyanthi, and Sujatha (2016) reported the antimicrobial activity of thiazolidinone, triazinanethione, and oxadiazinanethione derivatives of 1H-Imidazo[4,5-b] Pyridines, indicating their potential in developing new antimicrobial agents (Dayakar, Jeyanthi, & Sujatha, 2016). Additionally, compounds like 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines have shown in vitro anti-HIV activity, suggesting their application in antiviral research (Chimirri et al., 1994).

Anticancer Research

The potential of this compound derivatives in anticancer research is notable. For instance, Liszkiewicz et al. (2003) synthesized and examined the antiproliferative activity of new 2-Thioxo-1H, 3H-imidazo[4,5-b]pyridine derivatives against human cancer cell lines, revealing some compounds with cytotoxic activity (Liszkiewicz et al., 2003).

Medicinal Chemistry and Drug Development

This compound serves as a key structural component in the development of various therapeutic agents. A comprehensive review by Deep et al. (2016) on the imidazo[1,2-a]pyridine scaffold, which includes 1H-imidazo[4,5-c]pyridine, highlights its wide range of applications in medicinal chemistry, from anticancer to antimicrobial and antiviral agents (Deep et al., 2016).

Wirkmechanismus

Target of Action

Imidazo[4,5-c]pyridine derivatives are known to interact with various targets, including gaba a receptors , c-Met kinase , and IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .

Mode of Action

For instance, they can act as positive allosteric modulators of GABA A receptors , or inhibit c-Met kinase .

Biochemical Pathways

Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-c]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-c]pyridine derivatives are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

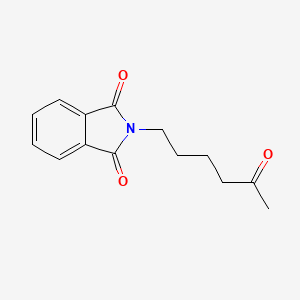

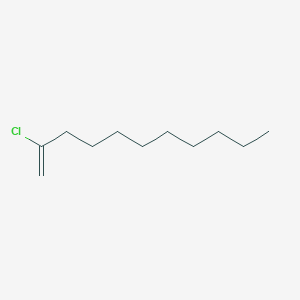

The reaction of 1-methyl-1h-imidazol-4-amine with fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds, is known to be a method for the synthesis of imidazo[4,5-c]pyridine derivatives .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCARFFIFMQUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504291 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7239-81-8 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

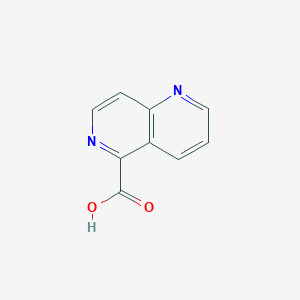

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)